![molecular formula C12H23NO2S B12863505 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12863505.png)
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) is an organic compound characterized by its white to pale yellow solid form and distinctive odor. This compound is chiral, possessing the (S)-configuration, which is significant in various chemical and biological contexts .
Méthodes De Préparation
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidinecarboxylic acid and ethylthiomethyl derivatives.
Reaction Conditions: The esterification process is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure the desired stereochemistry.
Industrial Production: On an industrial scale, the production involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and yield.
Analyse Des Réactions Chimiques
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ester group to an alcohol.
Applications De Recherche Scientifique
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereospecific interactions in biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) involves its interaction with molecular targets through its chiral center. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in pharmaceutical synthesis, the compound’s stereochemistry can affect the binding affinity and activity of the resulting drug .
Comparaison Avec Des Composés Similaires
1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) can be compared with similar compounds such as:
1-Pyrrolidinecarboxylic acid, 4-[3-[[6-(aminosulfonyl)-2-pyridinyl]amino]propyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-: This compound has a different substituent pattern and application scope.
1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester, (2S)-: This compound differs in the functional group attached to the pyrrolidine ring, leading to different chemical properties and uses
The uniqueness of 1-Pyrrolidinecarboxylic acid, 2-[(ethylthio)methyl]-, 1,1-dimethylethyl ester, (S)- (9CI) lies in its specific chiral configuration and the presence of the ethylthio group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H23NO2S |
|---|---|
Poids moléculaire |
245.38 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(ethylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO2S/c1-5-16-9-10-7-6-8-13(10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
PSEUYRXPFGFXNT-JTQLQIEISA-N |
SMILES isomérique |
CCSC[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canonique |
CCSCC1CCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
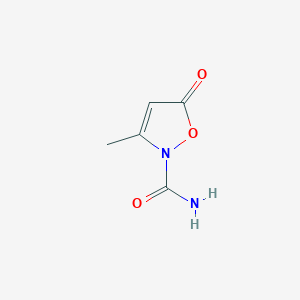

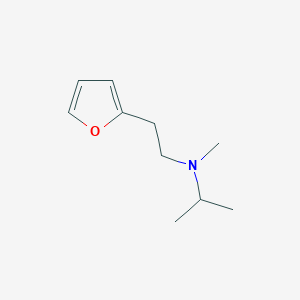


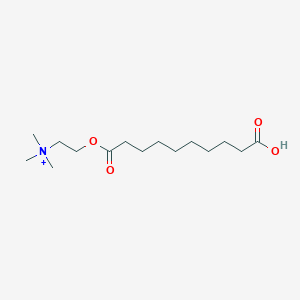

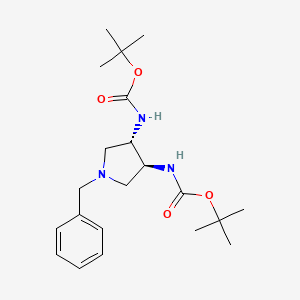
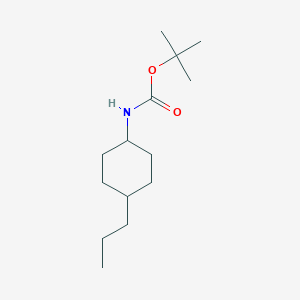
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12863497.png)

![(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
